molecular formula C37H42N2O6 B12386450 Daurisoline-d5

Daurisoline-d5

Cat. No.: B12386450
M. Wt: 615.8 g/mol
InChI Key: BURJAQFYNVMZDV-HDRXQVLESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Daurisoline-d5 is synthesized by introducing deuterium atoms into the Daurisoline molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Daurisoline-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Daurisoline-d5 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This labeling also provides insights into the deuterium isotope effects on biological systems .

Properties

Molecular Formula

C37H42N2O6

Molecular Weight

615.8 g/mol

IUPAC Name

(1R)-5,8-dideuterio-1-[[3-deuterio-5-[4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D

InChI Key

BURJAQFYNVMZDV-HDRXQVLESA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=C(C(=C(C(=C4CCN3C)[2H])OC)OC)[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)O)[2H]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC

Origin of Product

United States

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